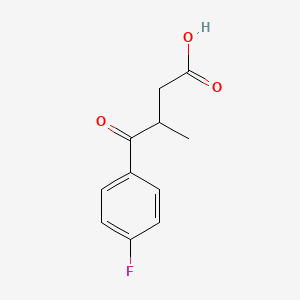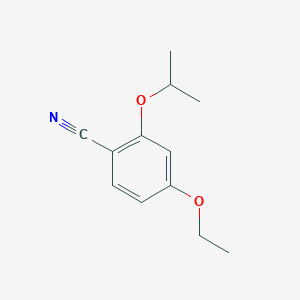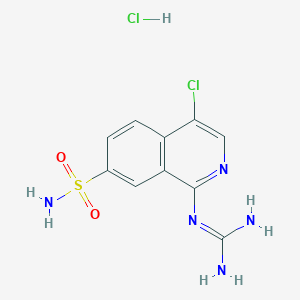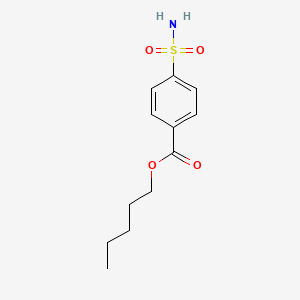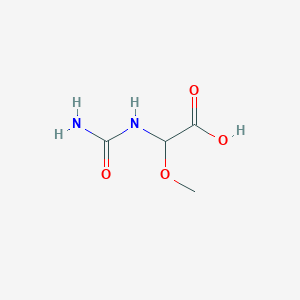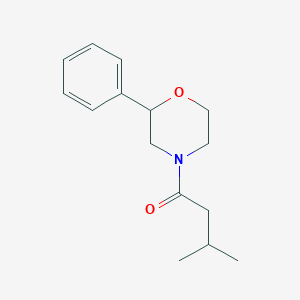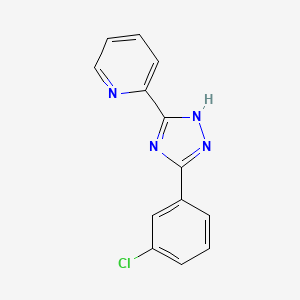
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1,2,4-triazole ring, which is further substituted with a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine and triazole compounds .
科学的研究の応用
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 2-chloropyridine share the pyridine ring structure.
Triazole derivatives: Compounds such as 1,2,4-triazole and 3-amino-1,2,4-triazole share the triazole ring structure.
Uniqueness
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole is unique due to the combination of the pyridine and triazole rings with a chlorophenyl substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
76591-82-7 |
|---|---|
分子式 |
C13H9ClN4 |
分子量 |
256.69 g/mol |
IUPAC名 |
2-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,(H,16,17,18) |
InChIキー |
LOOGPKFISVEXCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



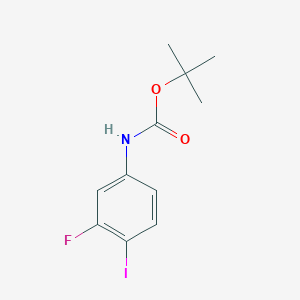
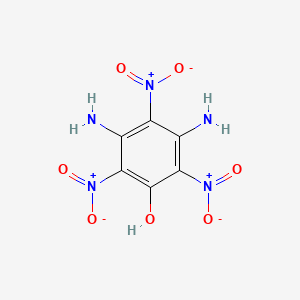
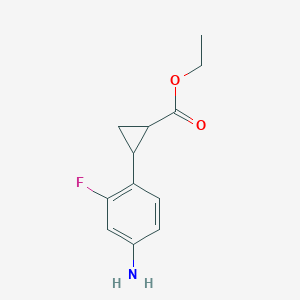
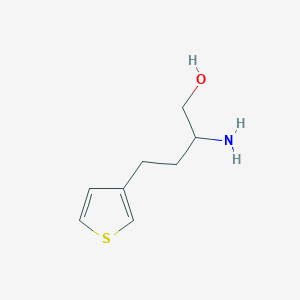
![2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile](/img/structure/B8651325.png)
![5-[(4-Chlorophenyl)methoxy]-2-nitropyridine](/img/structure/B8651341.png)
